molecular formula C14H20N2O4 B2873946 Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid CAS No. 208404-16-4

Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid

Cat. No. B2873946
CAS RN: 208404-16-4
M. Wt: 280.324
InChI Key: JSWWEGRTQTXLFX-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid” is a chemical compound with the empirical formula C13H18N2O4 . It is also known as “(S)-3-(Boc-amino)-3-(3-pyridyl)propionic acid” or "D-Boc-3-(3-pyridyl)-β-alanine" . It is used in peptide synthesis .


Molecular Structure Analysis

The molecular structure of “Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid” can be represented by the SMILES string CC(C)(C)OC(=O)NC@@H=O)c1cccnc1 . This indicates that the compound contains a pyridyl group attached to a butyric acid backbone, with a Boc (tert-butoxycarbonyl) protecting group on the amino group .


Physical And Chemical Properties Analysis

“Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid” is a solid compound . Its molecular weight is 266.29 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Electrochemical Sensors

The compound’s pyridyl group can interact with other substances electrochemically, making it suitable for constructing electrochemical sensors. Such sensors can detect environmental pollutants or serve as biosensors in medical diagnostics .

Suzuki–Miyaura Cross-Coupling Reactions

This compound can be utilized in Suzuki–Miyaura cross-coupling reactions as a boron reagent. These reactions are widely applied in creating complex organic molecules, including pharmaceuticals and polymers .

Mechanism of Action

The mechanism of action for “Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid” is not specified in the search results. As a chemical compound used in peptide synthesis, it likely participates in reactions to form peptide bonds .

properties

IUPAC Name

(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-pyridin-3-ylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4/c1-14(2,3)20-13(19)16-11(8-12(17)18)7-10-5-4-6-15-9-10/h4-6,9,11H,7-8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSWWEGRTQTXLFX-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CN=CC=C1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CN=CC=C1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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